![molecular formula C6H4FN3O3S B043410 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole CAS No. 91366-65-3](/img/structure/B43410.png)
4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Overview
Description
Synthesis Analysis
The synthesis of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole and its derivatives involves specific reactions that enhance its fluorogenic properties. Notably, derivatives like 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) have been synthesized for higher reactivity with thiols, showing negligible fluorescence until reacting with target molecules to emit intense fluorescence (Toyo’oka et al., 1989).
Molecular Structure Analysis
The molecular structure of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole enables its unique chemical behavior, particularly its interaction with thiols and amino acids. The presence of the fluorogenic benzoxadiazole core, combined with the sulfonyl and fluoro groups, plays a crucial role in its reactivity and fluorescence properties.
Chemical Reactions and Properties
Chemical reactions involving 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole predominantly focus on its ability to label thiols and amino acids. The compound reacts under specific conditions to form stable, fluorescent derivatives, allowing for the sensitive detection of these groups in complex biological samples. Its reaction with thiols, for instance, is utilized in the quantitative analysis of biological thiols, demonstrating its value in biochemical research (Treuheit & Kirley, 1993).
Scientific Research Applications
Chemilumigenic Reagent in High-Performance Liquid Chromatography (HPLC) : It serves as a chemilumigenic reagent for peroxyoxalate chemiluminescence detection in HPLC, enabling the separation and sensitive detection of amino acids and compounds like epinephrine at femtomole levels (Uzu, Imai, Nakashima, & Akiyama, 1991).
Pre-column Fluorogenic Tagging for Carboxylic Acids : It is effective in determining carboxylic acids in HPLC, demonstrating sensitivity with detection limits suitable for analysis of fatty acids (Toyo’oka, Ishibashi, Takeda, & Imai, 1991).
Fluorogenic and Fluorescent Labeling Reagents : It is used as a labeling reagent, showing potential for sensitive and selective detection of various analytes in biomedical and chemical research (Uchiyama, Santa, Okiyama, Fukushima, & Imai, 2001).
Thiol-specific Fluorogenic Reagent : Demonstrating higher reactivity and faster reaction rates than similar reagents, it is suitable for thiol determination in biological samples like rat tissues (Toyo’oka, Suzuki, Saito, Uzu, & Imai, 1989).
Sensitive Determination of Beta-blockers in Serum : Its application extends to the sensitive determination of beta-blockers like metoprolol in serum by HPLC, showcasing its utility in pharmaceutical analysis (Uzu, Imai, Nakashima, & Akiyama, 1991).
Determination of Reduced-form Thiols : It acts as a preferred derivatization reagent for the accurate determination of reduced-form thiols in samples, emphasizing the importance of low temperature and pH conditions for optimal results (Santa, Aoyama, Fukushima, Imai, & Funatsu, 2006).
properties
IUPAC Name |
7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROXHZMRDABMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238529 | |
Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
CAS RN |
91366-65-3 | |
Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091366653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABD-F [=4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for Determination of Thiols] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(AMINOSULFONYL)-7-FLUORO-2,1,3-BENZOXADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XK1FQ8G1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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